4-(2-Oxopiperidin-3-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Oxopiperidin-3-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a useful research compound. Its molecular formula is C15H17F3N4O2 and its molecular weight is 342.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Piperazinyl Glutamate Pyridines as P2Y12 Antagonists
Piperazinyl glutamate pyridines have been identified as potent orally bioavailable P2Y12 antagonists, crucial for inhibiting platelet aggregation. Research utilizing Polymer-assisted solution-phase (PASP) parallel library synthesis discovered a piperazinyl glutamate pyridine lead, leading to compounds with excellent human platelet-rich plasma (PRP) potency and selectivity. These compounds, including modifications at the 4-position of the pyridine ring and the terminal nitrogen of the piperazine ring, showed promising in vivo efficacy and oral bioavailability, highlighting their potential for further preclinical evaluations (Parlow et al., 2010).
Novel Fluoroquinolones Against Mycobacterium tuberculosis
A study on novel 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids demonstrated their in vivo activity against Mycobacterium tuberculosis H37Rv in mice. These compounds, with substituents at the 4th position of piperazine, showed activity comparable to that of sparfloxacin, indicating their potential in treating tuberculosis (Shindikar & Viswanathan, 2005).
Piperazinyl Oxazolidinone Antibacterial Agents
Oxazolidinones, including piperazinyl derivatives, represent a novel class of synthetic antibacterial agents effective against gram-positive organisms and certain anaerobic organisms. The study explored the antibacterial properties of piperazinyl oxazolidinones with six-membered heteroaromatic rings substituted at the distal nitrogen. Several compounds demonstrated excellent MIC values against selected gram-positive pathogens, showcasing their potential as antibacterial agents (Tucker et al., 1998).
CGRP Receptor Inhibitor Development
The development of potent calcitonin gene-related peptide (CGRP) receptor antagonists involved a convergent, stereoselective, and economical synthesis, highlighting the importance of such compounds in therapeutic applications. The study discusses the synthesis and potential of CGRP receptor inhibitors, underlining the role of piperazine and oxopiperazine derivatives in medicinal chemistry (Cann et al., 2012).
Synthesis and Antimicrobial Activity of Pyridine Derivatives
Research on the synthesis and antimicrobial activity of new pyridine derivatives, including those with piperazin-1-ylmethyl groups, demonstrates the compound's potential against various bacteria and fungi. These findings underscore the significance of structural modifications in enhancing antimicrobial efficacy (Patel et al., 2011).
Properties
IUPAC Name |
4-(2-oxopiperidin-3-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c16-15(17,18)12-8-10(3-5-19-12)22-7-6-21(9-13(22)23)11-2-1-4-20-14(11)24/h3,5,8,11H,1-2,4,6-7,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCWLOAEDCFUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.